1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 299.24 g/mol. This compound is classified as a bipiperidine derivative, which is significant in various chemical and pharmaceutical applications. It is recognized by its CAS number 1185304-52-2 and is often used in research and development settings due to its unique structural properties and potential biological activities.
This compound can be sourced from various chemical suppliers and manufacturers, including AK Scientific and Santa Cruz Biotechnology. It falls under the category of organic compounds, specifically amines, due to the presence of nitrogen atoms in its structure. The bipiperidine framework contributes to its classification as a bicyclic amine, which can exhibit diverse pharmacological properties.
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as controlled temperatures and pressures, along with purification steps like recrystallization or chromatography to isolate the desired dihydrochloride salt.
The molecular structure of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride features:
The compound's structural characteristics can be represented in various formats, including SMILES notation: CC1(CCN(CC1)C(=O)O)N(CC2CCN(CC2)C(=O)O)C(=O)O
.
1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to engage in both electrophilic and nucleophilic reactions under suitable conditions.
The mechanism of action for 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride primarily revolves around its interaction with biological targets:
Data regarding specific mechanisms are still under investigation, but preliminary studies suggest potential applications in neuropharmacology.
Relevant data indicates that proper storage conditions (cool, dry place) are essential for maintaining the integrity of this compound.
1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride has several scientific uses:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9